molecular formula C23H24Cl2N4O2S B3009534 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1215319-73-5

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No. B3009534
CAS RN: 1215319-73-5
M. Wt: 491.43
InChI Key: BEISDJORDDEHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a benzo[d]thiazol-2-yl structure are often used in medicinal chemistry due to their diverse biological activities . They can be modified with various functional groups to achieve desired properties .


Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are often monitored by thin layer chromatography (TLC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound, N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride, is a thiazole derivative . Thiazole derivatives have been found to exhibit diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways depending on their specific structures and functional groups . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, affecting the biosynthesis of prostaglandins .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity and boiling point, can influence its pharmacokinetic properties .

Result of Action

Thiazole derivatives have been known to induce various molecular and cellular effects depending on their specific structures and functional groups . For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound .

Safety and Hazards

The safety and hazards of these compounds are usually determined through in vitro studies. For example, some compounds have shown potent cytotoxicity against human cancer cell lines .

Future Directions

The development of new molecules from the natural or synthetic sources with novel mode of action to treat microbial infections and cancer is a current research focus . Compounds with a benzo[d]thiazol-2-yl structure are considered good templates for further drug development .

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O2S.ClH/c1-16-3-8-19(24)21-20(16)26-23(31-21)28(10-2-9-27-11-13-30-14-12-27)22(29)18-6-4-17(15-25)5-7-18;/h3-8H,2,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEISDJORDDEHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.